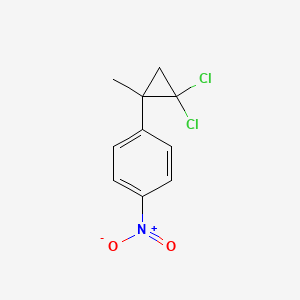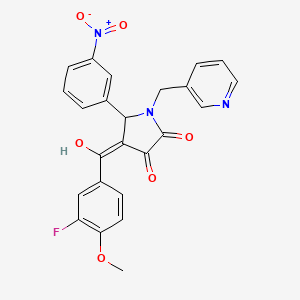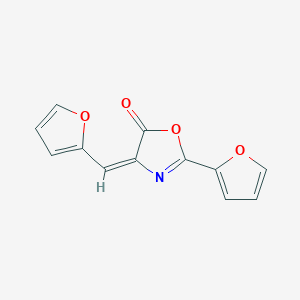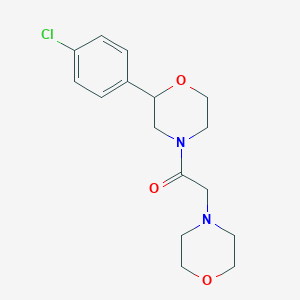
1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene, also known as DCMB-N, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential biological activity. In
Scientific Research Applications
1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and biochemistry. One of the primary research applications of this compound is its use as a potential inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that plays a critical role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of MAO has been shown to have potential therapeutic effects in the treatment of various neurological disorders such as depression and Parkinson's disease.
Mechanism of Action
The mechanism of action of 1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene as a potential MAO inhibitor involves the binding of the compound to the active site of the enzyme. This binding prevents the breakdown of neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration can lead to enhanced neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that this compound can inhibit MAO activity in a dose-dependent manner. In vivo studies have shown that this compound can increase the concentration of neurotransmitters such as dopamine and norepinephrine in the brain, leading to potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene in lab experiments is its potential as a selective MAO inhibitor. This selectivity can lead to fewer off-target effects and potentially more specific therapeutic effects. However, one of the limitations of using this compound is its relatively low potency compared to other MAO inhibitors. This lower potency may require higher concentrations of the compound to achieve therapeutic effects, which can lead to potential toxicity concerns.
Future Directions
There are several potential future directions for the study of 1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene. One potential direction is the exploration of its potential as a therapeutic agent for neurological disorders such as depression and Parkinson's disease. Another potential direction is the investigation of its potential as a tool for studying the role of MAO in various biological processes. Additionally, further research is needed to optimize the synthesis of this compound and improve its potency and selectivity as a potential MAO inhibitor.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and potential biological activity make it of particular interest in the fields of medicinal chemistry, neuroscience, and biochemistry. While there are still limitations and challenges associated with its use, the potential therapeutic effects and future directions for research make this compound a promising compound for further study.
Synthesis Methods
The synthesis of 1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene involves the reaction of 2,2-dichlorocyclopropanecarboxylic acid with 4-nitroaniline in the presence of a coupling reagent. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The yield of this compound can range from 50-70%, depending on the specific synthesis conditions.
properties
IUPAC Name |
1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c1-9(6-10(9,11)12)7-2-4-8(5-3-7)13(14)15/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUVDCMOTQSUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5321833.png)
![2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5321848.png)
![N-{2-[2-(4-fluorophenyl)azetidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5321856.png)
![6-{4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}pyridine-2-carbonitrile](/img/structure/B5321870.png)

![6-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5321873.png)
![3-{3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl]phenyl}-5-methyl-4H-1,2,4-triazole](/img/structure/B5321882.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5321900.png)

![N-benzyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5321920.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5321928.png)

![{1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321938.png)
![{1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321941.png)